Theophyllidine Hydrochloride
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Overview
Description
Theophyllidine Hydrochloride is a derivative of theophylline, a methylxanthine compound commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound shares similar pharmacological properties with theophylline, including bronchodilation and central nervous system stimulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophyllidine Hydrochloride typically involves the methylation of theophylline. The reaction is carried out under controlled conditions using methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually performed in an organic solvent like acetone or methanol, with the presence of a base such as potassium carbonate to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Theophyllidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
Theophyllidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of methylxanthine derivatives and their chemical properties.
Biology: The compound is used in research on cellular signaling pathways and enzyme inhibition.
Medicine: this compound is studied for its potential therapeutic effects in respiratory diseases and its pharmacokinetic properties.
Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control laboratories.
Mechanism of Action
Theophyllidine Hydrochloride exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in bronchodilation and relaxation of smooth muscles. Additionally, the compound blocks adenosine receptors, which contributes to its central nervous system stimulant effects.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A closely related compound with similar pharmacological properties.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Theobromine: A methylxanthine found in chocolate with milder stimulant effects compared to caffeine.
Uniqueness
Theophyllidine Hydrochloride is unique in its specific methylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other methylxanthines. Its specific interactions with enzymes and receptors may also differ, leading to unique therapeutic effects and applications.
Properties
IUPAC Name |
N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-7-5-4(6(11)8-2)9-3-10-5;/h3,7H,1-2H3,(H,8,11)(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHAZBQSUILUIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(NC=N1)C(=O)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858469 |
Source
|
Record name | N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116131-08-9 |
Source
|
Record name | N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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